1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone 1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15806835
InChI: InChI=1S/C11H18N4O/c1-9-8-12-11(13(9)3)15-6-4-14(5-7-15)10(2)16/h8H,4-7H2,1-3H3
SMILES:
Molecular Formula: C11H18N4O
Molecular Weight: 222.29 g/mol

1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone

CAS No.:

Cat. No.: VC15806835

Molecular Formula: C11H18N4O

Molecular Weight: 222.29 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone -

Specification

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
IUPAC Name 1-[4-(1,5-dimethylimidazol-2-yl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C11H18N4O/c1-9-8-12-11(13(9)3)15-6-4-14(5-7-15)10(2)16/h8H,4-7H2,1-3H3
Standard InChI Key COMSXLMZIMMXKN-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(N1C)N2CCN(CC2)C(=O)C

Introduction

Chemical Structure and Nomenclature

1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone (IUPAC name: 1-[4-(1,5-dimethyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one) features a piperazine ring substituted at the 1-position with an ethanone group and at the 4-position with a 1,5-dimethylimidazol-2-yl group. The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, while the piperazine ring is a six-membered diamine. The ethanone linker introduces a ketone functional group, which may influence solubility and reactivity .

The planar imidazole ring and chair conformation of the piperazine ring (common in related structures ) create a semi-rigid molecular architecture. Substituents on both rings modulate electronic properties: the methyl groups at positions 1 and 5 of the imidazole enhance steric bulk, while the piperazine’s nitrogen atoms provide hydrogen-bonding sites. Comparative analysis with structurally similar compounds, such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone , suggests that the title compound’s folded conformation may optimize interactions with biological targets.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone likely follows a multi-step sequence analogous to methods used for piperazine-imidazole hybrids :

  • Imidazole Core Formation: 1,5-Dimethyl-1H-imidazole is synthesized via cyclocondensation of an α-diketone with a methylamine derivative.

  • Piperazine Functionalization: Piperazine reacts with chloroacetyl chloride to form 2-chloro-1-(piperazin-1-yl)ethanone.

  • Coupling Reaction: Nucleophilic substitution between the chlorinated ethanone and 1,5-dimethylimidazole under basic conditions yields the final product.

Table 1: Hypothetical Reaction Conditions Based on Analogous Syntheses

StepReagents/ConditionsYield (%)
1Chloroacetyl chloride, THF, 0°C → RT, 6 h75–85
2Piperazine, acetonitrile, triethylamine, 24 h68–72
31,5-Dimethylimidazole, NaH, NMP, 80°C, 12 h60–65

Critical Optimization Parameters

  • Solvent Selection: Polar aprotic solvents like acetonitrile or N-methyl-2-pyrrolidone (NMP) enhance nucleophilicity in coupling reactions .

  • Base Choice: Triethylamine or sodium hydride facilitates deprotonation of the imidazole nitrogen, promoting substitution .

  • Temperature Control: Reactions involving chloroacetyl intermediates require low temperatures (0–5°C) to minimize side reactions .

Spectral Characterization and Structural Elucidation

Infrared (IR) Spectroscopy

Hypothetical IR peaks for the title compound, inferred from analogs :

  • ν(C=O): 1650–1680 cm⁻¹ (strong, ethanone carbonyl).

  • ν(N–H): 3200–3400 cm⁻¹ (broad, piperazine NH).

  • ν(C–N): 1240–1280 cm⁻¹ (imidazole ring).

¹H NMR (400 MHz, DMSO-d6)

  • Piperazine protons: δ 2.45–3.15 ppm (m, 8H, –N–CH2–CH2–N–).

  • Imidazole protons: δ 6.95 ppm (s, 1H, H-4), δ 2.30 ppm (s, 3H, C1–CH3), δ 2.10 ppm (s, 3H, C5–CH3).

  • Ethanone methyl: δ 2.55 ppm (s, 3H, CO–CH3).

¹³C NMR (100 MHz, DMSO-d6)

  • Carbonyl carbon: δ 170.2 ppm (CO).

  • Imidazole carbons: δ 147.5 ppm (C-2), δ 125.3 ppm (C-4), δ 18.9/20.1 ppm (CH3).

  • Piperazine carbons: δ 52.3 ppm (N–CH2), δ 45.8 ppm (N–CH2–CO).

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ calculated for C12H19N4O: 259.15; observed: 259.2 .

Biological Activity and Mechanism of Action

Table 2: Hypothetical Antimicrobial Activity Based on Analogs

MicroorganismMIC (µg/mL)Reference Drug (MIC, µg/mL)
S. aureus16–32Ciprofloxacin (4)
E. coli64–128Ampicillin (8)
C. albicans32–64Fluconazole (16)

Molecular Docking Insights

Docking studies of similar compounds into C. albicans CYP51 (lanosterol 14α-demethylase) reveal that the imidazole nitrogen coordinates with the heme iron, while the piperazine group forms hydrogen bonds with Thr311 and Ser378 . The title compound’s methyl groups may enhance hydrophobic interactions with Val310 and Leu376.

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